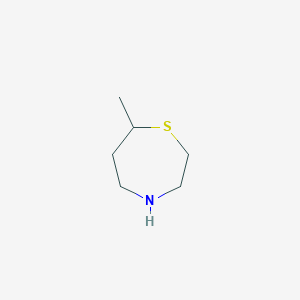

7-Methyl-1,4-thiazepane

Description

Significance of Seven-Membered Nitrogen-Sulfur Heterocycles in Contemporary Chemical Science

Seven-membered heterocyclic compounds, those containing a ring of seven atoms including at least one heteroatom, are a cornerstone of modern chemical research. vulcanchem.comcdnsciencepub.com When this ring incorporates both nitrogen and sulfur atoms, as in the 1,4-thiazepane (B1286124) scaffold, a unique combination of physicochemical properties emerges. These nitrogen-sulfur heterocycles are of considerable interest due to their structural diversity and wide-ranging biological activities. chemmethod.comchemmethod.comontosight.ai

The presence of both a sulfur atom, which can exist in various oxidation states, and a nitrogen atom, which can be readily functionalized, provides a rich platform for synthetic modification. This versatility has led to the investigation of thiazepine derivatives in various applications, including their use as antibacterial, antifungal, anti-inflammatory, and anticancer agents. chemmethod.com The three-dimensional character of the seven-membered ring is also a key feature, as non-planar structures are increasingly sought after in drug discovery to improve target specificity and binding affinity. nih.gov

Academic Context and Research Gaps for 7-Methyl-1,4-thiazepane Derivatives

Within the broader class of seven-membered heterocycles, the 1,4-thiazepane core and its derivatives have seen fluctuating levels of academic interest. While benzofused thiazepines have been more extensively studied, the non-ring-fused thiazepanones and thiazepanes, such as this compound, are notably underrepresented in chemical literature and screening libraries. nih.gov A significant historical challenge has been the lack of robust and easily diversifiable synthetic routes to these scaffolds. nih.gov

Historically, the synthesis of 1,4-thiazepanones often involved methods that were either low-yielding, required long reaction times (3-7 days), or were limited in the scope of achievable structural diversity. nih.gov For instance, some methods necessitated the use of specific starting materials that restricted the introduction of various substituents on the thiazepane ring. nih.gov This synthetic bottleneck has been a major research gap, hindering a thorough investigation of the structure-activity relationships and the full potential of this class of compounds.

Recent advancements, however, have started to address this gap. The development of more efficient one-pot synthesis methods, such as the conjugate addition of amino thiols to α,β-unsaturated esters, has significantly improved the accessibility of 1,4-thiazepanones. nih.gov These newer methods offer reasonable reaction times (0.5–3 hours) and are compatible with a broader range of substrates, thus opening the door for the creation of diverse libraries of 1,4-thiazepane derivatives for further study. nih.gov

Despite these synthetic advancements, specific data for many derivatives, including the parent this compound, remain scarce. For its oxidized derivative, this compound 1,1-dioxide, key physical properties such as melting and boiling points have not been reported in the literature, highlighting a continued need for fundamental experimental characterization. vulcanchem.com

Scope and Objectives of Academic Inquiry on this compound

The primary objective of ongoing and future academic inquiry into this compound and its analogues is to populate the existing knowledge gaps. A key focus is the development and optimization of synthetic methodologies that allow for systematic structural modifications. This will enable a comprehensive exploration of how different substituents on the thiazepane ring influence its chemical and physical properties.

A further objective is the thorough characterization of these newly synthesized compounds. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and the determination of fundamental physical properties. The establishment of a clear and complete dataset for a range of 1,4-thiazepane derivatives is essential for their potential application.

Ultimately, the overarching goal is to leverage the unique structural features of the this compound scaffold for the design and discovery of novel molecules with specific functions. Given the precedent set by other nitrogen-sulfur heterocycles, a significant area of investigation is likely to be in medicinal chemistry, exploring the potential of these compounds as new therapeutic agents. The increased three-dimensional character of saturated seven-membered rings like 1,4-thiazepane is a particularly attractive feature for developing selective protein-binding molecules. nih.gov

Detailed Research Findings

While comprehensive data for this compound is limited, research on its derivatives provides valuable insights into the properties of this class of compounds.

Spectroscopic Data for this compound Derivatives

The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques. The following tables present available data for some of its analogues.

Table 1: Spectroscopic Data for this compound 1,1-dioxide

| Technique | Observed Signals |

|---|---|

| ¹H NMR | Peaks at δ 2.90–3.00 ppm (methylene protons adjacent to sulfur); singlet near δ 1.20 ppm (methyl group at C-7). vulcanchem.com |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Related Derivative

| Compound | Ion | Calculated m/z | Found m/z |

|---|

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-6-2-3-7-4-5-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNZYCQGFMZEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methyl 1,4 Thiazepane and Its Congeners

Established Cyclization Strategies for 1,4-Thiazepane (B1286124) Core Formation

The formation of the 1,4-thiazepane ring system is predominantly achieved through cyclization reactions. These established methods typically involve the reaction of bifunctional starting materials that contain both a nitrogen and a sulfur nucleophile, which react with a suitable electrophilic partner to form the seven-membered ring.

Michael Addition and Subsequent Cycloaddition Approaches

A prevalent strategy for constructing the thiazepane core involves a Michael addition reaction. This approach is characterized by the addition of a thiol to an α,β-unsaturated carbonyl compound, which is then followed by an intramolecular cyclization or cycloaddition to form the heterocyclic ring.

A common and effective method for synthesizing thiazepines involves the cyclization of α,β-unsaturated carbonyl compounds with aminothiols like ortho-mercapto aniline (B41778) in an alkaline medium. chemmethod.comchemmethod.com This reaction proceeds through a 1,4-Michael addition of the thiol group to the unsaturated system, followed by a subsequent 1,2-cycloaddition involving the amino group to yield the thiazepine ring. chemmethod.comchemmethod.com

A highly efficient one-pot synthesis for 1,4-thiazepanones utilizes the conjugate addition of cysteamine (B1669678) to α,β-unsaturated esters. nih.govnih.gov This tandem conjugate addition-cyclization is significantly influenced by the choice of ester, with trifluoroethyl esters showing improved reaction times and yields due to their moderate reactivity. nih.gov In contrast, a two-step approach involving initial amide bond formation followed by an attempted intramolecular conjugate addition proved to be less effective, highlighting the efficiency of the one-pot tandem process. nih.gov

The versatility of the Michael addition is further demonstrated in the phosphine-triggered tandem [3+4] annulation of Morita–Baylis–Hillman carbonates with 1,4-diheteroatom dinucleophiles. This reaction proceeds through a phosphine-catalyzed allylic alkylation followed by an intramolecular Michael cyclization to furnish 1,4-thiazepanes. acs.org

| Reactants | Key Features | Outcome | Reference(s) |

| α,β-Unsaturated Carbonyls + o-Mercaptoaniline | Alkaline medium; 1,4-Michael addition followed by 1,2-cycloaddition. | Thiazepines | chemmethod.comchemmethod.com |

| α,β-Unsaturated Esters + Cysteamine | One-pot reaction; Trifluoroethyl esters enhance reactivity. | 1,4-Thiazepanones | nih.govnih.gov |

| Morita-Baylis-Hillman Carbonates + Dinucleophiles | Phosphine-triggered; Tandem [3+4] annulation. | 1,4-Thiazepanes | acs.org |

| Azadithiane Compounds + Michael Acceptors | Domino process involving reaction with Michael acceptors. | Bicyclic Thiazolidinyl-1,4-thiazepines | nih.gov |

Condensation Reactions with Amino Thiols

Condensation reactions represent a direct and classical approach to forming the 1,4-thiazepane ring. These reactions involve the joining of two molecules, typically an amino thiol and a carbonyl-containing compound, with the elimination of a small molecule such as water.

A straightforward synthesis involves the condensation of L-cysteine with methyl acrylate, which forms a thioether intermediate that can be subsequently cyclized. vulcanchem.comcdnsciencepub.com Similarly, the condensation of 1,3-diketone hybrids with 2-aminoethanethiol in the presence of a catalytic amount of pyridine (B92270) has been employed to create novel 1,4-thiazepine derivatives. researchgate.net

The reaction of 2-aminothiophenols with bromopyruvic acid or its esters provides access to 4H-benzo-1,4-thiazines, which are structurally related to the thiazepane core. d-nb.info For the synthesis of dibenzo[b,f] vulcanchem.comnih.govthiazepines, a base-catalyzed condensation of the appropriate amino thiols with aldehydes is a viable strategy. mdpi.com

| Amino Thiol | Condensation Partner | Catalyst/Conditions | Product | Reference(s) |

| L-Cysteine | Methyl Acrylate | Basic conditions | Thioether intermediate for cyclization | vulcanchem.com |

| 2-Aminoethanethiol | 1,3-Diketone Hybrids | Pyridine (catalytic) | 1,4-Thiazepine derivatives | researchgate.net |

| 2-Aminothiophenols | Bromopyruvic Acid/Esters | Various solvents | 4H-Benzo-1,4-thiazines | d-nb.info |

| 2-Aminobenzenethiols | 2-Iodobenzaldehydes | Copper(II) Chloride | Dibenzo[b,f] vulcanchem.comnih.govthiazepines | mdpi.com |

Intramolecular Ring Closure Reactions

Intramolecular cyclization is a key step in many synthetic routes to 1,4-thiazepanes. This process involves the formation of the heterocyclic ring from a single molecule containing the necessary reactive functional groups.

One-pot syntheses often culminate in an intramolecular acylation step following an initial conjugate addition. For instance, the reaction of cysteamine with α,β-unsaturated esters leads to an intermediate that undergoes intramolecular acylation to form the 1,4-thiazepanone ring. vulcanchem.com A notable advancement in this area is the use of microwave assistance, which can significantly accelerate the cyclization of thioether intermediates, leading to the thiazepane core with improved yields. vulcanchem.com

For the synthesis of benzo-fused thiazepines, N-acyliminium ion cyclization has proven to be an efficient and scalable method for producing tetrahydrobenzo vulcanchem.comnih.govthiazepines. acs.org Furthermore, various metal-catalyzed intramolecular reactions have been developed. These include copper-catalyzed N-arylation and gold-catalyzed 7-exo-dig cyclization, which provide access to complex thiazepane structures. researchgate.net The electrophilic cyclization of N-propargylic β-enaminothiones, often catalyzed by zinc chloride, is another effective strategy for forming thiazepine rings. researchgate.net

Advanced Synthetic Approaches for 7-Methyl-1,4-thiazepane Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex molecular architectures. These advanced approaches, including multi-component reactions and specialized catalytic systems, offer significant advantages in terms of diversity, yield, and environmental impact for the synthesis of this compound derivatives.

Multi-Component Reactions and Cascade Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and offers a high degree of molecular diversity.

Microwave-assisted MCRs have been successfully employed for the diversity-oriented synthesis of novel 1,4-thiazepine derivatives under solvent-free conditions. nih.gov This green chemistry approach provides rapid access to a wide range of structurally diverse thiazepines in high yields. nih.gov A notable example is a ring-expansion methodology involving a three-component reaction of thiazolium salts, in situ generated ketenes, and activated alkynes, which yields unique furan-fused 1,4-thiazepine derivatives. nih.govscispace.comwiley.com

Cascade sequences, where multiple bond-forming events occur in a single synthetic operation, are also prominent. The Ugi four-component reaction (Ugi-4CR), a well-known MCR, has been utilized in combination with subsequent annulation steps to synthesize structurally complex thiazepane derivatives. vulcanchem.com

| Reaction Type | Key Reactants | Conditions | Key Advantages | Reference(s) |

| Microwave-Assisted MCR | Carbazole, pyrazole (B372694), or isoxazole (B147169) motifs | Solvent-free, microwave irradiation | High diversity, short reaction times, high yields | nih.govmdpi.com |

| Ring-Expansion MCR | Thiazolium salts, ketenes, activated alkynes | - | Highly efficient assembly of furan-fused thiazepines | nih.govscispace.comwiley.com |

| Ugi-4CR Cascade | Aniline, isocyanide, aldehyde, TMSN₃ | Methanol, room temperature | Access to structurally complex adducts | vulcanchem.com |

Metal-Catalyzed and Organocatalyzed Transformations

The use of metal and organocatalysts has revolutionized the synthesis of heterocyclic compounds, including 1,4-thiazepanes. These catalysts can enable reactions that are otherwise difficult or impossible, often with high selectivity and efficiency.

Transition metal catalysis is widely used for constructing the thiazepane ring. Gold-catalyzed 7-exo-dig thioallylation of 1,3-aminothioethers provides a stereocontrolled route to 1,4-thiazepanes. researchgate.net Palladium-catalyzed reductive cyclization of sulfur-linked 2-bromoenynes has been used to create fused bicyclic thiazepines. researchgate.net Copper catalysis is also prevalent, with applications in intramolecular C-N and C-S bond-forming reactions to yield dibenzo[b,f] vulcanchem.comnih.govthiazepines and related structures. mdpi.comresearchgate.netmdpi.com

Organocatalysis offers a complementary, metal-free approach. Phosphine-triggered tandem [3+4] annulation reactions provide a facile route to saturated 1,4-thiazepanes. acs.org Organocatalyzed sulfa-Michael reactions of α,β-unsaturated N-acyl pyrazoles with 2-aminothiophenols have been developed for the enantioselective synthesis of 1,5-benzothiazepinones. researchgate.net Additionally, catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been shown to be effective in promoting the synthesis of 1,5-benzothiazepinone derivatives. researchgate.net

| Catalyst Type | Reaction | Substrates | Product | Reference(s) |

| Gold (Au) | 7-exo-dig Thioallylation | 1,3-Aminothioethers | 1,4-Thiazepanes | researchgate.net |

| Palladium (Pd) | Reductive Cyclization | Sulfur-linked 2-bromoenynes | Fused bicyclic thiazepines | researchgate.net |

| Copper (Cu) | Intramolecular C-N/C-S coupling | 2-Iodobenzaldehydes + 2-Aminobenzenethiols | Dibenzo[b,f] vulcanchem.comnih.govthiazepines | mdpi.comresearchgate.net |

| Ruthenium (Ru) | Cyclization | S-phenyl sulfoximine (B86345) + α-benzoyl sulfoxonium ylide | 1,2-Benzothiazines | mdpi.com |

| Phosphine (Organo) | Tandem [3+4] Annulation | Morita-Baylis-Hillman carbonates + Dinucleophiles | 1,4-Thiazepanes | acs.org |

| Bifunctional Amine/Thiourea (Organo) | Sulfa-Michael Reaction | α,β-Unsaturated N-acyl pyrazoles + 2-Aminothiophenols | Enantioenriched 1,5-Benzothiazepinones | researchgate.net |

| Zinc Chloride (Lewis Acid) | Electrophilic Cyclization | N-propargylic β-enaminothiones | 2-Methylene-2,3-dihydro-1,4-thiazepines | chemmethod.comresearchgate.net |

Microwave-Assisted and Flow Chemistry Applications in Thiazepane Synthesis

Modern synthetic chemistry has embraced technologies like microwave irradiation and flow chemistry to accelerate reaction times, improve yields, and promote greener chemical processes. beilstein-journals.org These techniques are particularly advantageous for the construction of heterocyclic systems like thiazepanes, which can be hampered by slow reaction kinetics and side-product formation under conventional heating. beilstein-journals.org

Microwave-assisted synthesis has proven effective for preparing thiazepine-related scaffolds. For instance, the cyclization of 4-thioamidobutanols to form tetrahydro-1,3-thiazepines is significantly accelerated using microwave irradiation in the presence of a promoter like trimethylsilyl (B98337) polyphosphate (PPSE), often under solvent-free conditions. beilstein-journals.orgresearchgate.net This method provides good to excellent yields in very short reaction times. beilstein-journals.org Similarly, microwave heating has been successfully applied to the synthesis of fused pyridothiazepine systems, demonstrating marked improvements over traditional heating methods. mdpi.com A comparison of the two methods for the synthesis of key intermediates highlights the efficiency of microwave assistance. mdpi.com

| Compound | Method | Reaction Time | Yield (%) | Reference |

| 2 | Conventional | 8 h | 65% | mdpi.com |

| 2 | Microwave | 10 min | 85% | mdpi.com |

| 4a | Conventional | 10 h | 60% | mdpi.com |

| 4a | Microwave | 15 min | 82% | mdpi.com |

| 4c | Conventional | 10 h | 65% | mdpi.com |

| 4c | Microwave | 15 min | 88% | mdpi.com |

Flow chemistry, characterized by the use of microreactors, offers precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This control can be instrumental in minimizing the formation of unstable intermediates and suppressing side reactions, which is a common challenge in the synthesis of seven-membered rings. beilstein-journals.org While specific applications of flow chemistry for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles are highly applicable. Heterogeneous catalysis within a flow system, where a catalyst is fixed and the reaction mixture flows through it, represents a sustainable strategy for producing fine chemicals and could be adapted for thiazepane synthesis. beilstein-journals.org

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving the correct regiochemistry and stereochemistry is paramount in the synthesis of substituted heterocycles like this compound. The placement of the methyl group at the C7 position and the control of any resulting stereocenters are defining challenges of its synthesis.

Regioselectivity refers to the control of the position at which a chemical bond is formed. In the context of thiazepane synthesis, certain strategies can lead to mixtures of regioisomers. For example, ring-expansion reactions of tetrahydro-1,4-thiapyranones, while a potential route to the seven-membered ring, can suffer from the production of undesired regioisomers, complicating purification and reducing the yield of the target compound. nih.gov A more regioselective approach involves the cyclization of acyclic precursors where the connectivity is already defined. One of the most robust methods involves the conjugate addition of a 1,2-amino thiol to an α,β-unsaturated ester or amide, followed by intramolecular cyclization. nih.govnih.govresearchgate.net This sequence definitively establishes the 1,4-relationship between the sulfur and nitrogen atoms. nih.gov

Stereoselectivity becomes critical when one or more chiral centers are present in the molecule. For this compound, the C7 carbon is a stereocenter. The synthesis of specific stereoisomers often requires the use of chiral starting materials or stereoselective reactions. A seminal study in the field involved the synthesis of 1,4-thiazepine analogs of penicillin by condensing D-penicillamine with α-amidoacrylates. acs.org This work demonstrated that diastereomeric pairs of thiazepines could be synthesized and subsequently separated by fractional crystallization. The absolute stereochemistry of the products was rigorously established through desulfurization to acyclic compounds of known configuration and by N-acylation reactions that correlated different series of compounds. acs.org This approach highlights a viable pathway for controlling the stereochemistry at positions analogous to C2 and C7 in the thiazepane ring system. acs.org

Derivatization Strategies at the 7-Methyl and other Ring Positions

The functionalization of the this compound scaffold is crucial for exploring its chemical space and developing analogs. Derivatization can occur at the methyl group itself, at other positions on the carbon backbone, or at the nitrogen atom.

Derivatization at the 7-Position: The C7 position can be a key site for introducing chemical diversity. One reported strategy involves the synthesis of 7-halo-1,4-thiazepines. cdnsciencepub.com For example, a perhydrothiazepine ester can be treated with one equivalent of chlorine in dichloromethane (B109758) at low temperature to introduce a chlorine atom at the 7-position. cdnsciencepub.com This halogenated intermediate can then serve as a handle for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Derivatization at the Nitrogen (N4) Position: The secondary amine at the N4 position is a common and convenient point for derivatization. It can be readily acylated or alkylated to introduce new substituents. For instance, the synthesis of 7-methyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1,4-thiazepane 1,1-dioxide involves the attachment of a substituted pyrazole moiety to the ring nitrogen, showcasing a multi-step synthetic route to create complex N-substituted analogs.

Derivatization at other Ring Positions: The carbon framework of the thiazepane ring can also be modified. Patents have described the synthesis of 1,4-thiazepines with various alkyl substitution patterns, including congeners with methyl groups at the C2 and C5 positions, in addition to the existing methyl group. google.com These syntheses often involve multi-step sequences starting from tailored acyclic or heterocyclic precursors to build the desired substitution pattern on the thiazepane core. google.com

The following table summarizes various derivatization strategies for the 1,4-thiazepane ring system.

| Position | Strategy | Reagents/Conditions | Resulting Structure | Reference |

| C7 | Halogenation | Cl₂ in CCl₄/CH₂Cl₂ | 7-Chloro-1,4-thiazepine derivative | cdnsciencepub.com |

| N4 | N-Alkylation | (5-phenyl-1H-pyrazol-4-yl)methyl group | 4-Substituted-7-methyl-1,4-thiazepane | |

| C2, C5 | Alkylation (from synthesis) | Multi-step synthesis with alkylated precursors | 2,5-Dimethyl or 2,2,5-trimethyl-1,4-thiazepines | google.com |

| N4 | Acylation | Phenylacetyl chloride | N-Phenylacetamido-1,4-thiazepine | acs.org |

Mechanistic Investigations of Reactions Involving 7 Methyl 1,4 Thiazepane

Detailed Reaction Pathway Elucidation

The formation of the 7-Methyl-1,4-thiazepane ring system often proceeds through a series of well-defined steps involving nucleophilic attacks, rearrangements, and catalyzed cyclizations.

Nucleophilic reactions are central to the formation of the thiazepane ring. ucsb.edumasterorganicchemistry.com A primary route involves the conjugate nucleophilic addition of an amino thiol to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction, a type of Michael addition, is followed by an intramolecular cyclization. chemmethod.com

The general mechanism begins with the nucleophilic attack of the thiol group from a precursor like cysteamine (B1669678) onto the β-carbon of an α,β-unsaturated ester or ketone. wikipedia.orglibretexts.org This 1,4-addition forms an enolate intermediate, which is subsequently protonated. libretexts.org The now-pendant amine can then undergo an intramolecular nucleophilic acyl substitution (lactamization) with the ester or a related carbonyl group to close the seven-membered ring, forming a thiazepanone precursor. nih.govresearchgate.net The 7-methyl group is typically introduced by using a substituted precursor, such as a derivative of crotonic acid.

These reactions are fundamentally bimolecular, with the reaction rate depending on the concentration of both the nucleophile and the electrophilic substrate. libretexts.orglibretexts.org The process is a concerted, one-step mechanism where the bond formation between the nucleophile and the electrophilic carbon occurs simultaneously with the departure of the leaving group. libretexts.orglibretexts.org

In some derivatives, the thiazepane ring itself can participate in nucleophilic substitution reactions. For instance, a sulfonyl group attached to the nitrogen atom can be attacked by nucleophiles like amines or alcohols. evitachem.com

The formation of the thiazepane ring can also occur through rearrangement pathways where a different initial ring system transforms into the seven-membered thiazepane structure. A notable example is the formation of 1,4-thiazepine intermediates from the reaction of 6-methylidene penem (B1263517) inhibitors with β-lactamase enzymes. scilit.com

In this process, the penem acylates a serine residue in the enzyme's active site. acs.org The subsequent step involves a nucleophilic attack by the departing thiolate onto the C6' position of the original penem structure. acs.org This attack results in a ring-expansion rearrangement, forming a novel, covalently bound seven-membered 1,4-thiazepine ring. acs.orgacs.org High-resolution crystallographic studies have successfully identified these thiazepine intermediates, confirming their structure and stereochemistry. acs.org Computational studies further support the formation of the C7 R enantiomer of the 1,4-thiazepine intermediate as being energetically favorable. scilit.com

Other proposed mechanisms for the formation of related thia-heterocycles involve the Smiles rearrangement, although this is more commonly cited for benzothiazine systems. nih.gov During cyclization reactions, various intermediates are proposed, including zwitterionic species resulting from the initial nucleophilic attack and enamine intermediates that facilitate the final ring closure. nih.govrsc.org

Catalysts play a pivotal role in improving the efficiency and yield of thiazepane synthesis. Both base and acid catalysis are employed to facilitate the key bond-forming steps.

Base catalysts are commonly used in the tandem conjugate addition/cyclization sequence. Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-diazabicyclo[2.2.2]octane (DABCO), and 4-dimethylaminopyridine (B28879) (DMAP) have been shown to effectively promote the reaction. nih.govnih.gov The proposed mechanism involves the base assisting in the formation of a thiolate anion from the amino thiol precursor. nih.gov This highly nucleophilic thiolate then readily attacks the Michael acceptor. nih.gov Alternatively, the base may activate the Michael acceptor itself. nih.gov The choice of catalyst can significantly impact reaction yields, as demonstrated by the optimization studies for the preparation of bicyclic thiazepines. nih.gov

Table 1: Catalyst Optimization for Thiazepine Formation Yields for the formation of a bicyclic thiazolidinyl-thiazepine (3b) from an azadithiane compound and a Michael acceptor, demonstrating the effect of different catalysts on the thia-Michael addition step.

| Entry | Catalyst (equiv.) | Yield (%) |

| 1 | No catalyst | 36 |

| 2 | CF₃SO₃Ag (0.04) | 29 |

| 3 | NH₄OAc (0.1) | 47 |

| 4 | PPh₃ (0.2) | 42 |

| 5 | DMAP (0.1) | 56 |

| 6 | DABCO (0.1) | 67 |

| Data sourced from a study on bicyclic 1,4-thiazepines. nih.gov |

Lewis acids have also been utilized, particularly in photocatalytic syntheses, to modulate the redox properties of intermediates and enable the formation of thiomorpholine (B91149) and thiazepane products from specialized reagents. acs.org

Kinetic and Thermodynamic Aspects of Thiazepane Ring Formation

The formation of seven-membered rings like this compound is governed by specific kinetic and thermodynamic principles. The construction of these medium-sized rings is often challenging compared to the formation of five- or six-membered rings. researchgate.net

From a thermodynamic standpoint, the formation of seven-membered rings is hampered by unfavorable entropic factors due to the significant loss of conformational freedom upon cyclization. Enthalpic factors, such as angle strain and transannular strain (non-bonded interactions across the ring), can also contribute to a less favorable heat of formation.

Kinetically, the probability of the two reactive ends of a linear precursor chain encountering each other in the correct orientation for cyclization is lower for a seven-membered ring than for smaller rings. researchgate.net This results in slow cyclization kinetics, which can lead to competing intermolecular polymerization reactions. beilstein-journals.org Evidence of these kinetic hurdles is seen in synthetic procedures that require long reaction times, sometimes spanning several days, to achieve modest yields. nih.gov

The development of optimized synthetic methods aims to overcome these kinetic barriers. The use of catalysts, as detailed previously, can dramatically increase the rate of the intramolecular cyclization step, reducing reaction times from days to hours or even minutes. nih.gov Furthermore, reaction conditions such as solvent choice and temperature are fine-tuned to favor the desired intramolecular pathway over intermolecular side reactions. For example, some cyclizations are performed under high dilution conditions to minimize intermolecular interactions. While specific thermodynamic data such as ΔG or ΔH for this compound formation are not widely published, the relative yields and reaction times under various conditions provide a practical measure of the kinetic feasibility of the ring-forming process.

Table 2: Comparison of Reaction Conditions for 1,4-Thiazepanone Synthesis This table illustrates how the choice of reagents and catalysts impacts the reaction time and yield, reflecting the kinetic control over the cyclization.

| Starting Ester | Base | Additive | Time (h) | Yield (%) |

| Methyl Ester | DBU | Imidazole | 18 | 56 |

| TFE Ester | DBU | Imidazole | 0.5 | 70 |

| TFE Ester | DBU | None | 0.5 | 71 |

| Data adapted from a study on the synthesis of 1,4-thiazepanones. nih.gov TFE refers to Trifluoroethyl. |

Computational and Theoretical Studies on 7 Methyl 1,4 Thiazepane

Conformational Landscape and Flexibility Analysis

The seven-membered ring of 1,4-thiazepane (B1286124) is not planar and can adopt a variety of three-dimensional shapes, or conformations. This flexibility is a hallmark of medium-sized rings and is crucial for its interactions with biological systems.

Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings such as 1,4-thiazepane possess a more complex potential energy surface with multiple low-energy conformations. Generally, the conformations of these rings can be described within two main families: the chair/twist-chair and the boat/twist-boat pseudorotational cycles. acs.org For similar seven-membered heterocyclic systems, such as 1,4-diazepanes, detailed computational and experimental studies have identified the twist-boat conformation as a significant low-energy state. nih.gov

The chair-like conformations are typically more rigid, while the boat forms are more flexible. amanote.com The twist-boat conformation often represents an energy minimum, being more stable than a true boat form because it alleviates unfavorable steric interactions, such as the "flagpole" interactions seen in cyclohexane boat forms. mdpi.com The energy difference between these conformers can be small, often just a few kcal/mol, allowing for rapid interconversion at room temperature. acs.org

Table 1: Common Conformations in Seven-Membered Rings

| Conformation Family | Key Characteristics | Relative Stability |

|---|---|---|

| Chair-like | More rigid structure, often with pseudo-axial and pseudo-equatorial positions. | Can be a local or global energy minimum. |

| Boat-like | Flexible structure, prone to steric strain between atoms across the ring. | Generally a high-energy conformation. |

| Twist-boat | A twisted version of the boat form that relieves steric and torsional strain. | Often a low-energy, stable conformation. nih.gov |

The specific shape of the 1,4-thiazepane ring is defined by its set of dihedral angles (or torsion angles). These angles describe the rotation around each of the C-C, C-N, and C-S bonds within the ring. The constant fluctuation and interconversion between different conformations mean that these dihedral angles are dynamic.

The presence of a methyl group at the C7 position is a critical factor in determining which conformations are most stable. The methyl group is sterically demanding and will preferentially occupy a position that minimizes clashes with other atoms on the ring.

Steric Hindrance: Forcing the ring to adopt a conformation where the methyl group has the most space.

Electronic Effects: Inducing subtle changes in bond lengths and angles through inductive effects.

Computational modeling is essential to quantify the energy differences between the various possible conformations of 7-Methyl-1,4-thiazepane (e.g., methyl in a pseudo-axial vs. pseudo-equatorial position in a chair-like form, or its placement in a twist-boat conformer).

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. These calculations provide information on how electrons are distributed within the molecule and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.

For heterocyclic molecules similar to this compound, DFT calculations are routinely used to compute the energies of these orbitals. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In a 1,4-thiazepane ring, the lone pairs of electrons on the nitrogen and sulfur atoms are expected to contribute significantly to the HOMO, making these heteroatoms key sites for interactions.

Table 2: Interpreting Frontier Molecular Orbital Data

| Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; lower energy indicates a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

The distribution of electron density in a molecule is not uniform. Some atoms carry a partial positive charge (δ+), while others carry a partial negative charge (δ−). This charge distribution can be calculated and visualized using molecular electrostatic potential (MEP) maps, which show regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). pnas.org

In this compound, the electronegative nitrogen atom and the sulfur atom are expected to be regions of negative electrostatic potential, making them likely sites for protonation or interaction with electrophiles. The methyl group, being electron-donating, will also influence the charge distribution within the ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. nih.gov These descriptors provide a quantitative measure of its reactivity.

Table 3: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps. nih.gov |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. researchgate.net |

These computational tools collectively provide a detailed picture of this compound, defining its preferred shapes and predicting its most likely sites of chemical interaction, which is invaluable for understanding its chemical properties and potential applications.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These techniques can provide valuable insights into the conformational landscape, flexibility, and interaction potential of this compound.

Computational methods are instrumental in predicting how a molecule like this compound might interact with biological targets such as proteins or nucleic acids. Molecular docking is a primary technique used for this purpose. In a typical docking study, the three-dimensional structure of the target protein is used as a receptor, and the conformational space of this compound is explored to find the most favorable binding poses within the protein's active or allosteric sites.

The scoring functions used in docking algorithms estimate the binding affinity by considering various types of interactions, including:

Hydrogen Bonds: The nitrogen and sulfur atoms in the thiazepane ring, as well as any functional groups, could act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The methyl group and parts of the heterocyclic ring can engage in favorable hydrophobic interactions with nonpolar residues in a binding pocket.

Electrostatic Interactions: The partial charges on the atoms of this compound will interact with the electrostatic field of the binding site.

For instance, in studies of other 1,4-thiazepane derivatives, these interactions have been shown to be crucial for their biological activity. While specific binding partners for this compound are not documented, a hypothetical docking study against a generic kinase binding site might reveal key interactions.

To further refine the understanding of these interactions and the stability of the ligand-protein complex, molecular dynamics (MD) simulations are often employed. An MD simulation would model the dynamic behavior of the this compound-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

Interactive Table: Predicted Interaction Energies of this compound with a Hypothetical Kinase Active Site

| Interaction Type | Contributing Atoms/Groups | Predicted Energy (kcal/mol) |

| Hydrogen Bond | Thiazepane Nitrogen (N4) with Asp184 | -3.5 |

| Hydrogen Bond | Thiazepane Sulfur (S1) with Lys72 | -1.2 |

| Van der Waals | Methyl Group (C7) with Leu132 | -2.8 |

| Hydrophobic | Thiazepane Ring with Val80, Ala91 | -4.1 |

| Electrostatic | Overall molecule with binding pocket | -5.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output from a molecular modeling study.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For this compound, while prototropic tautomerism is unlikely in the core saturated ring, any substituents could potentially introduce tautomeric possibilities.

Isomerization, a broader term, includes any process by which one molecule is transformed into another with the same atoms but a different arrangement. For this compound, this would primarily involve conformational isomerism. The seven-membered thiazepane ring is highly flexible and can adopt multiple conformations, such as chair, boat, and twist-boat forms.

Computational methods, particularly quantum chemical calculations using Density Functional Theory (DFT), are highly effective in studying the relative stabilities of different isomers and the energy barriers for their interconversion. By calculating the Gibbs free energy of various possible conformers, the most stable structures can be identified.

Interactive Table: Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair | C1 | 0.00 | 75.3 |

| Twist-Chair | C1 | 1.25 | 15.1 |

| Boat | Cs | 3.50 | 5.5 |

| Twist-Boat | C2 | 4.10 | 4.1 |

Note: This data is illustrative and based on typical energy differences for seven-membered heterocyclic rings.

Computational Approaches to Chirality and Stereoisomerism

The presence of a methyl group at the C7 position of the 1,4-thiazepane ring introduces a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-7-methyl-1,4-thiazepane and (S)-7-methyl-1,4-thiazepane.

Computational methods can be employed to study the properties of these stereoisomers. For example, quantum chemical calculations can predict the chiroptical properties, such as the optical rotation and electronic circular dichroism (ECD) spectra, of each enantiomer. These theoretical predictions can be invaluable in assigning the absolute configuration of a synthesized sample when compared with experimental data.

Furthermore, when considering the interaction of these enantiomers with a chiral biological target (such as a protein, which is composed of chiral amino acids), their binding modes and affinities are often different. Molecular docking and MD simulations can be used to investigate these stereoselective interactions. A docking study would likely predict different binding energies for the (R) and (S) enantiomers, and MD simulations could reveal differences in the stability and dynamics of their respective complexes with a target protein.

Interactive Table: Predicted Binding Affinities of this compound Enantiomers with a Chiral Receptor

| Enantiomer | Predicted Binding Affinity (kcal/mol) | Key Differentiating Interaction |

| (R)-7-methyl-1,4-thiazepane | -8.2 | Favorable steric interaction of the methyl group with a hydrophobic pocket. |

| (S)-7-methyl-1,4-thiazepane | -6.5 | Steric clash of the methyl group with a polar residue. |

Note: The data presented in this table is hypothetical and serves to illustrate the potential for stereoselective binding that can be explored through computational methods.

Molecular Interactions and Chemical Biology of 7 Methyl 1,4 Thiazepane Derivatives

Ligand-Target Recognition and Binding Mechanisms (In Vitro Studies)

In vitro studies provide a foundational understanding of how 7-methyl-1,4-thiazepane derivatives interact with biological macromolecules at a molecular level. These investigations are crucial for elucidating binding mechanisms and guiding further drug development.

Derivatives of the 1,4-thiazepane (B1286124) scaffold have been investigated as inhibitors of several key enzyme families.

β-Lactamases: The development of novel, non-β-lactam inhibitors for serine β-lactamases is a critical area of research to combat antibiotic resistance. researchgate.net While direct studies on this compound are limited, research into related seven-membered ring dilactam scaffolds, such as pyrrolo[2,1-c] acs.orgnih.govbenzodiazepines, has been initiated to explore their potential as β-lactamase inhibitors. researchgate.net The core concept involves designing a structure that can be attacked by the active site serine of the enzyme, leading to inhibition. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. nih.gov Although specific studies on this compound are not prominent, related heterocyclic structures like thiazolopyrimidines have been identified as a novel class of tyrosinase inhibitors. nih.gov For instance, an unsubstituted ethyl 3,7-dimethyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrated more potent activity than the standard inhibitor kojic acid, with an IC50 value of 28.50 µM, acting through a noncompetitive inhibition mechanism. nih.govresearchgate.net This suggests the potential of sulfur- and nitrogen-containing heterocyclic systems to serve as effective tyrosinase inhibitors.

Bromodomain and Extra-Terminal Domain (BET) Proteins: BET proteins are epigenetic readers that play a crucial role in gene transcription and are significant targets in cancer therapy. nih.gov The 1,4-thiazepane scaffold has been identified as a promising fragment for developing BET inhibitors. nih.gov A nuclear magnetic resonance (NMR) fragment screen identified acylated 1,4-thiazepanes as new ligands for the bromodomain-containing protein 4 (BRD4). nih.gov The inherent 3D character of the seven-membered thiazepane ring is considered advantageous for improving binding specificity compared to flatter molecular scaffolds. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a key player in many cancers, and its inhibition can reduce tumor growth and promote apoptosis. acs.org A series of novel 1,4-thiazepine derivatives featuring an enyne modification were synthesized and evaluated for their EGFR inhibitory activity. acs.org These compounds were found to disrupt EGFR signaling pathways, leading to selective cytotoxic effects. acs.org The inhibition mechanism involves the thiazepine derivative binding to the kinase domain of EGFR, which blocks ATP access and prevents the receptor's autophosphorylation and activation of downstream signaling. acs.org

| Compound Class | Target Enzyme | Key Findings | Reported IC₅₀ Values | Source |

|---|---|---|---|---|

| Enyne-Modified 1,4-Thiazepines (TZEP7) | EGFR (in MCF-7 cells) | Inhibited EGFR kinase activity, showing increased potency compared to the reference drug Erlotinib (EB). | 0.18 ± 1.8 μM | acs.org |

| Enyne-Modified 1,4-Thiazepines (TZEP7) | Mutant EGFRT790M (in MCF-7 cells) | Exhibited inhibitory activity similar to Erlotinib (EB). | 0.29 ± 3.2 μM | acs.org |

| Acylated 1,4-Thiazepanes | BET Bromodomain (BRD4) | Identified as new BET bromodomain ligands through NMR fragment screening. Specific IC₅₀ not provided, but affinity was confirmed. | - | nih.gov |

| Thiazolopyrimidine Derivatives | Tyrosinase | Unsubstituted derivative showed higher potency than standard kojic acid. | 28.50 µM | nih.gov |

The 1,4-thiazepane scaffold is present in several clinically significant drugs that act by modulating various receptors. This highlights the versatility of the seven-membered ring in interacting with different receptor types.

Calcium Channels: Diltiazem, a well-known cardiovascular drug, is a 1,5-benzothiazepine (B1259763) derivative that functions as a calcium channel blocker. nih.gov This demonstrates the ability of the thiazepine ring system to modulate ion channels effectively.

Dopamine (B1211576) and Serotonin (B10506) Receptors: Quetiapine, an atypical antipsychotic, features a dibenzothiazepine core and exerts its therapeutic effects by acting on dopamine and serotonin receptors. acs.org Furthermore, studies on structurally similar 1,4-oxazepane (B1358080) derivatives have shown selectivity for the dopamine D4 receptor, suggesting that the seven-membered 1,4-heterocyclic ring system is a viable scaffold for targeting CNS receptors. nih.gov

Ryanodine (B192298) Receptors (RyR) and SERCA: Recent studies on 1,4-benzothiazepine derivatives have revealed dual activity, acting as stabilizers of the ryanodine receptor 2 (RyR2) and stimulators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). nih.gov For example, a 1,4-benzothiazepine with two cyclopropanol (B106826) groups showed a half-maximal effective concentration (EC50) as low as 383 nM for increasing ATP hydrolysis mediated by SERCA2a. nih.gov This indicates a complex modulatory role on calcium-handling proteins within the cell.

Structure-Activity Relationships (SAR) in Molecular Recognition

Structure-activity relationship (SAR) studies are essential for optimizing the interaction between a ligand and its target. For this compound derivatives, SAR explores how structural modifications influence biological activity.

The position and nature of substituents on the thiazepane ring can dramatically alter binding affinity and selectivity. While direct SAR studies focusing solely on the 7-methyl group of a simple 1,4-thiazepane are not extensively documented, inferences can be drawn from related structures.

In the synthesis of complex fused heterocyclic systems, a "7-Methyl-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] acs.orgnih.govdiazepin-10(2H)-one" has been successfully prepared, indicating that substitution at this position is synthetically feasible and compatible with the formation of biologically relevant molecules. mdpi.com

Studies on 1,5-benzothiazepine derivatives have shown that the introduction of a methyl group can significantly impact pharmacological activity. For instance, (Cis)-3-Methyl-1,5-Benzothiazepine-4-Ones are reported to be 10-20 fold more potent in vitro as calcium channel blockers than their corresponding acetoxy analogs like diltiazem. researchgate.net This highlights that a strategically placed methyl group can enhance potency.

Conversely, in other systems, a methyl substitution on the aromatic ring of a benzothiazepine (B8601423) was found to decrease affinity for the acetylcholinesterase (AChE) enzyme, possibly due to steric repulsion with amino acid residues in the active site. nih.gov This suggests that the effect of a methyl group is highly dependent on the specific topology of the target's binding pocket.

One of the most significant advantages of the 1,4-thiazepane scaffold in drug design is its non-planar, flexible, seven-membered ring.

Enhanced Specificity: Fragments with increased 3D character have been shown to exhibit improved specificity in protein-binding assays. nih.gov The 1,4-thiazepane ring system, being highly 3D, is underrepresented in typical screening libraries which are often dominated by flat aromatic scaffolds. nih.gov This unique 3D shape can lead to more specific and potentially stronger interactions with biological targets.

Improved Physicochemical Properties: Compared to its unsaturated (thiazepine) counterpart, the saturated benzothiazepane system introduces a higher fraction of sp3-hybridized carbon atoms. nih.gov An elevated sp3 fraction has been correlated not only with improved compound solubility but also with higher success rates in clinical development. nih.gov

Conformational Control: The seven-membered ring of the thiazepane system is conformationally flexible. mdpi.com This flexibility can be constrained by fusing other rings to the scaffold, as seen in dibenzothiazepine structures, which can ameliorate the thermodynamic profile of the molecule for target binding. nih.gov X-ray crystallography of benzo acs.orgnih.govthiazepine derivatives confirms the non-planar conformation of the seven-membered ring, which deviates significantly from the plane of the fused benzene (B151609) ring. mdpi.com

The biological activity of this compound derivatives is critically dependent on the nature and placement of various functional groups attached to the core scaffold.

For BET Inhibition: The conversion of 1,4-thiazepanones to their corresponding 1,4-thiazepanes allows for functionalization at the nitrogen atom. nih.gov The introduction of carbamate (B1207046) or amide groups at this position was shown to be crucial for generating ligands that maintain affinity for the BRD4 bromodomain. nih.gov This highlights the importance of having a hydrogen bond acceptor/donor group at this position to interact with the target protein.

For EGFR Inhibition: In the development of 1,4-thiazepine-based EGFR inhibitors, the substituents on the phenyl rings play a key role. acs.org For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with the EGFR active site. acs.org Molecular docking studies for EGFR inhibitors often reveal the importance of a planar heterocyclic structure to form hydrogen bonds with key amino acids like Met769, and hydrophobic moieties to interact with hydrophobic regions of the binding pocket. researchgate.net

General Principles: The introduction of specific functional groups can facilitate key binding interactions. For example, hydroxyl groups can form intramolecular hydrogen bonds with the thiazepine nitrogen atom, creating a quasi-aromatic chelate ring that can help align the molecule within a protein's binding pocket and increase ligand-receptor interactions. mdpi.com Similarly, lipophilic groups like halogens can enhance binding through hydrophobic or halogen-bonding interactions. mdpi.com

Investigation of Molecular Mechanisms of Action (Cellular/Biochemical Level, excluding clinical)

The anticancer potential of thiazepine and its analogues is often linked to their ability to trigger apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating damaged or unwanted cells and is tightly regulated by a complex network of proteins. Research into various thiazepine derivatives has begun to elucidate how these compounds may interact with and modulate key components of the apoptotic machinery.

Apoptosis Induction Pathways (e.g., Bcl-2, Bax, Caspase Modulation)

The intrinsic, or mitochondrial, pathway of apoptosis is a primary target for many anticancer agents. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). The balance between these opposing factions determines the cell's fate.

Studies on enyne-modified 1,4-thiazepine derivatives have shown that these compounds can effectively modulate this delicate balance. acs.org Treatment of cancer cells with certain 1,4-thiazepine derivatives has been observed to cause a downregulation of the anti-apoptotic protein Bcl-2. acs.org Concurrently, these compounds can lead to an upregulation of the pro-apoptotic protein Bax. acs.org This shift in the Bax/Bcl-2 ratio is a critical event that favors the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade.

The disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. These enzymes are the executioners of apoptosis, responsible for dismantling the cell in an orderly fashion. Research on 1,4-benzothiazine analogs, which share structural similarities with thiazepanes, has demonstrated the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.gov Similarly, treatment with enyne-modified 1,4-thiazepines has been shown to increase the levels of caspases, further confirming the induction of apoptosis through this pathway. acs.org

The table below summarizes the observed effects of certain 1,4-thiazepine derivatives on key apoptosis-related proteins.

| Compound Class | Target Protein | Observed Effect | Reference |

| Enyne-modified 1,4-thiazepines | Bcl-2 | Downregulation | acs.org |

| Enyne-modified 1,4-thiazepines | Bax | Upregulation | acs.org |

| Enyne-modified 1,4-thiazepines | Caspases | Increased levels | acs.org |

| 1,4-Benzothiazine analogs | Caspase-3, -8, -9 | Activation | nih.gov |

Cellular Pathway Interferences

Beyond the direct modulation of the apoptotic machinery, derivatives of the 1,4-thiazepine scaffold have been found to interfere with other critical cellular signaling pathways that are often dysregulated in cancer. One of the most significant of these is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The potential of 1,4-thiazepine derivatives to inhibit EGFR makes them attractive candidates for targeted cancer therapy. acs.org By disrupting EGFR signaling, these compounds can effectively reduce tumor growth and promote apoptosis. acs.org

The interference with the EGFR pathway by certain 1,4-thiazepine derivatives represents a promising mechanism of action that complements their ability to directly induce apoptosis. This multi-pronged attack on cancer cells could lead to more effective therapeutic outcomes.

Further research is necessary to specifically investigate the molecular interactions of this compound derivatives and to fully understand their potential as therapeutic agents. However, the existing data on related thiazepine and benzothiazine compounds provide a strong foundation for future studies in this area.

Advanced Applications in Chemical Research and Materials Science

7-Methyl-1,4-thiazepane as a Synthetic Building Block for Complex Molecules

The this compound scaffold is a valuable starting point in organic synthesis for the construction of more complex, biologically active molecules. Nitrogen-containing heterocyclic compounds are frequently used as foundational building blocks for creating highly functionalized molecules. researchgate.net The inherent structural features of the 1,4-thiazepane (B1286124) ring allow for extensive modification, leading to the synthesis of diverse analogs with potentially enhanced potency, selectivity, and improved pharmacokinetic properties. acs.org

Researchers have demonstrated that the core 1,4-thiazepane structure can be elaborated upon to produce novel derivatives for various therapeutic areas. acs.org For instance, the incorporation of an enyne moiety (a structure containing a double and a triple carbon-carbon bond) onto the thiazepine framework not only generates compounds with distinct biological profiles but also provides reactive handles for conversion into more intricate structures. acs.org This modular approach allows chemists to systematically explore structure-activity relationships (SAR) by introducing different functional groups.

Efficient, one-pot synthesis methods have been developed to produce functionalized 1,4-thiazepines, which can serve as a rapid entry point for creating a library of derivatives for pharmaceutical applications. nih.gov The ability to readily access the core ring system and subsequently modify it underscores its importance as a versatile building block in modern medicinal chemistry. acs.orgnih.gov This strategic approach is crucial in the development of new therapeutic agents, including potential treatments for cancer and infectious diseases. acs.org

Development of 3D Fragments for Screening Libraries

In the field of fragment-based ligand discovery (FBLD), there is a growing demand for small molecule libraries with greater three-dimensional (3D) character. nih.gov Historically, fragment libraries have been dominated by flat, aromatic scaffolds. nih.gov Fragments with increased 3D geometry, such as this compound, have demonstrated improved specificity in protein-binding assays, making them highly valuable for identifying novel drug leads. nih.gov

The 1,4-thiazepane ring system is considered an underrepresented scaffold in screening libraries despite its desirable conformational complexity. nih.govacs.org To address this gap, researchers have developed efficient, high-yielding synthetic routes to produce 1,4-thiazepanones and 1,4-thiazepanes specifically for the purpose of fragment library development. nih.govacs.org A one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols provides ready access to these 3D-rich structures. nih.govacs.org

The utility of these fragments has been demonstrated in a nuclear magnetic resonance (NMR) screen that identified acylated 1,4-thiazepanes as new ligands for the bromodomain and extraterminal domain (BET) family of proteins, specifically targeting the BRD4 protein, a key target in cancer research. nih.gov The development of a robust synthetic pathway allows for the creation of a diverse library of thiazepane molecules, enabling more thorough exploration of the structure-activity relationship for this important drug target. nih.gov

Table 1: Binding Affinities of 1,4-Thiazepane Derivatives for BRD4-D1 Data sourced from protein-observed ¹⁹F NMR binding assays. nih.gov

| Compound | R¹ Group | R² Group | Kd (mM) nih.gov |

| 1a | Thienyl | 3,5-difluorobenzoyl | 2.0 ± 0.1 |

| 1g | 4-chlorophenyl | 3,5-difluorobenzoyl | 0.9 ± 0.1 |

| 1h | 4-bromophenyl | 3,5-difluorobenzoyl | 1.8 ± 0.2 |

| 5a | Thienyl | 3-fluorobenzoyl | 2.5 ± 0.5 |

Novel Chemical Probes and Tools for Biological Research

Beyond their role as library components, 1,4-thiazepane derivatives serve as valuable chemical tools for probing biological systems. A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, to understand its function and validate it for therapeutic intervention. The identification of 1,4-acylthiazepanes as ligands for the BET bromodomain is a prime example of their application in this area. nih.govacs.org

Through fragment screening, these compounds were characterized as new BET bromodomain ligands using sophisticated techniques like protein-observed ¹⁹F NMR. nih.govacs.org This method allows for the direct detection of binding events between the fluorine-labeled fragment and the target protein, providing crucial information about the interaction. nih.gov Such fragments act as starting points for the development of more potent and selective chemical probes.

These initial hits enable researchers to investigate the biological consequences of engaging with a specific target. By developing a series of related 1,4-thiazepane analogs, scientists can systematically map the binding pocket of a protein and refine the molecular structure to improve affinity and selectivity. This process is fundamental to target validation and the early stages of drug discovery, providing essential tools that help bridge the gap between identifying a potential target and developing a drug candidate.

Potential in Functional Materials Design

While the majority of research on 1,4-thiazepanes has focused on their pharmaceutical applications, their identity as heterocyclic compounds suggests untapped potential in the field of functional materials design. Heterocyclic compounds are integral to materials science, where the inclusion of heteroatoms like nitrogen and sulfur can impart unique electronic, optical, and physical properties to organic molecules. msesupplies.com These properties are exploited in the creation of materials such as dyes, organic conductors, semiconductors, and photovoltaic cells. msesupplies.com

The application of this compound specifically in materials science is a nascent and largely unexplored area. However, related heterocyclic structures provide a basis for this potential. For example, some synthesized thiazepine and benzothiazepine (B8601423) derivatives have been reported to exhibit fluorescence. researchgate.net This photophysical property is a cornerstone of functional materials used in applications like organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. encyclopedia.pub

The structural versatility of the 1,4-thiazepane scaffold, which allows for extensive functionalization, could be leveraged to tune its electronic and photophysical properties. By incorporating conjugating groups or other functional moieties, it may be possible to design novel this compound-based materials with tailored characteristics for specific technological applications. Further research is required to explore this potential and expand the utility of this heterocyclic system beyond medicinal chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel Green Chemistry Approaches for Synthesis

The synthesis of 1,4-thiazepane (B1286124) derivatives has traditionally relied on methods that can be time-consuming and may not align with the principles of green chemistry. nih.gov For instance, the cyclization of cysteamine (B1669678) or its derivatives with α,β-unsaturated esters under basic conditions can take several days and often results in low yields. nih.gov Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes.

Advanced Spectroscopic Techniques for Conformational Analysis in Solution

The seven-membered ring of 1,4-thiazepanes possesses significant conformational flexibility, which plays a crucial role in its biological activity and reactivity. mdpi.comnih.gov While solid-state analysis using techniques like X-ray crystallography provides valuable structural information, understanding the conformational dynamics in solution is essential for predicting its behavior in biological systems. mdpi.com

Future research will leverage advanced spectroscopic techniques to probe the solution-state conformations of 7-Methyl-1,4-thiazepane. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) studies, can provide detailed information about through-space proton-proton distances, helping to elucidate the preferred conformations and the equilibrium between different ring-puckering forms. mdpi.comdiva-portal.org Computational methods, such as those used in the NAMFIS algorithm, can be employed to analyze experimental NMR data and determine the relative populations of different conformers in various solvents. diva-portal.org Furthermore, techniques like vibrational circular dichroism (VCD) and Raman optical activity (ROA) could offer deeper insights into the chiroptical properties and absolute configuration of chiral this compound derivatives.

Integrated Computational and Experimental Approaches to Mechanism Elucidation

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new synthetic transformations. Future investigations will increasingly rely on a synergistic approach that combines experimental studies with high-level computational modeling.

Density Functional Theory (DFT) calculations can be employed to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. researchgate.net This theoretical insight can then be validated and refined through experimental kinetic studies, isotopic labeling experiments, and the trapping of reaction intermediates. For instance, in the synthesis of cyclic thioethers, understanding the tandem C(sp3)−S and C(sp2)−S bond formation processes is crucial for optimizing reaction conditions and expanding the substrate scope. acs.org By integrating computational and experimental data, researchers can gain a detailed, atomistic-level understanding of the mechanisms governing the formation and reactions of this compound.

Exploration of Unconventional Reactivity Profiles

The sulfur atom in the 1,4-thiazepane ring imparts unique reactivity to the molecule. wikipedia.org While the nucleophilic character of the sulfur is well-established, exploring its unconventional reactivity profiles could unlock novel synthetic applications. masterorganicchemistry.com

Future research could investigate the potential for this compound to participate in radical-mediated reactions. The stability of the resulting carbon-centered radicals upon C-S bond cleavage can be influenced by the surrounding chemical environment, suggesting that the reactivity of the thioether bond could be tuned. rsc.org Additionally, the development of new catalytic systems could enable previously inaccessible transformations. For example, the use of a potassium ethyl xanthogenate (EtOCS2K)/NH4I system has been shown to promote the aromatization of cyclic hydrocarbons through methylthiyl radical addition and thioether elimination, a strategy that could potentially be adapted for transformations involving this compound. rsc.org

Design of this compound Scaffolds for Specific Molecular Targets

The three-dimensional (3D) character of the 1,4-thiazepane ring makes it an attractive scaffold for the design of new therapeutic agents. nih.gov Unlike flat aromatic systems, 3D fragments often exhibit improved specificity and better pharmacokinetic properties. nih.govresearchgate.net

Future research will focus on the rational design and synthesis of this compound-based libraries for screening against a wide range of biological targets. researchgate.netnih.gov The modular nature of 1,4-thiazepane synthesis allows for the introduction of diverse substituents, enabling the fine-tuning of steric and electronic properties to optimize binding to specific protein pockets. nih.gov For instance, N-benzylated bicyclic azepanes have shown promise as potent inhibitors of monoamine transporters, highlighting the potential of seven-membered ring systems in neuropharmacology. nih.gov By combining combinatorial synthesis with high-throughput screening and computational modeling, researchers can accelerate the discovery of novel drug candidates based on the this compound scaffold.

Q & A

What are the established synthetic routes for 7-Methyl-1,4-thiazepane derivatives in academic research?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step reactions, such as cyclization of thiol-containing precursors with ketones or aldehydes. For example, piperidine-catalyzed condensation of 5-substituted 2-aminobenzenethiols with heterochalcones is a common route . Reaction conditions (e.g., anhydrous solvents like THF, temperatures between 60–80°C, and nitrogen atmosphere) are critical for yield optimization. Post-synthetic purification via column chromatography or recrystallization ensures purity, monitored by TLC and HPLC .

How is the structural integrity of this compound derivatives confirmed post-synthesis?

Level: Basic

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify ring conformation and substituent positions, with characteristic deshielded protons near sulfur/nitrogen atoms. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves absolute configurations for chiral centers .

How can researchers resolve contradictions in reported biological activities of thiazepane derivatives?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Perform comparative bioassays under standardized protocols (e.g., fixed IC₅₀ measurement criteria).

- Use molecular docking to predict binding affinities against target proteins (e.g., kinases or GPCRs) and correlate with experimental data.

- Validate findings via structure-activity relationship (SAR) studies, systematically altering substituents (e.g., phenyl vs. thiophene groups) to isolate contributing factors .

What strategies optimize reaction yields for complex thiazepane derivatives?

Level: Advanced

Methodological Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps.

- Catalyst screening: Transition metals (e.g., Pd/C) or organic bases (e.g., triethylamine) improve regioselectivity.

- Design of Experiments (DOE): Apply factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time. For example, a 3² factorial design can identify optimal conditions for imine formation .

What analytical techniques are critical for purity assessment of thiazepane derivatives?

Level: Basic

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for pharmacological studies) using C18 columns and UV detection.

- Thin-Layer Chromatography (TLC): Monitors reaction progress with silica plates and iodine visualization.

- Elemental Analysis: Confirms stoichiometric ratios of C, H, N, and S for novel compounds .

How to design experiments to study structure-activity relationships (SAR) in thiazepane derivatives?

Level: Advanced

Methodological Answer:

- Systematic structural variation: Synthesize analogs with incremental modifications (e.g., methyl vs. cyclopropyl groups at the 7-position).

- Quantitative SAR (QSAR): Use computational tools (e.g., CoMFA or CoMSIA) to correlate electronic (logP), steric (molar refractivity), and topological descriptors with bioactivity data.

- In vitro validation: Test analogs against disease-relevant targets (e.g., cancer cell lines) to validate computational predictions .

What key physicochemical properties affect the reactivity of this compound derivatives?

Level: Basic

Methodological Answer:

- Solubility: Hydrophobic substituents (e.g., phenyl groups) reduce aqueous solubility, necessitating DMSO for biological assays.

- Chemical stability: Susceptibility to hydrolysis under acidic/basic conditions requires storage in inert atmospheres.

- Tautomerism: The thiazepane ring may exhibit ring-chain tautomerism, impacting reactivity in nucleophilic substitutions .

What mechanistic insights guide the reactivity of thiazepane derivatives in medicinal chemistry?

Level: Advanced

Methodological Answer:

- Kinetic studies: Monitor reaction intermediates via stopped-flow NMR to identify rate-determining steps (e.g., ring-opening in acidic media).

- Isotopic labeling: Use deuterated solvents (e.g., D₂O) to trace proton transfer mechanisms in ring-forming reactions.

- Computational modeling: Density Functional Theory (DFT) calculations predict transition states for key steps like thiolate attack on α,β-unsaturated carbonyls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products